5-Fluorobenzo[b]thiophen-2-amine
Description
5-Fluorobenzo[b]thiophen-2-amine is a heterocyclic aromatic compound characterized by a benzo[b]thiophene core substituted with a fluorine atom at the 5-position and an amine group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The fluorine atom enhances metabolic stability and lipophilicity, while the amine group serves as a reactive site for further derivatization, such as sulfonamide or Schiff base formation .
The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, benzo[b]thiophene precursors are fluorinated using specialized reagents like HF-pyridine or via SN2 mechanisms with fluorinated aryl halides . Its applications span drug discovery (e.g., as a kinase inhibitor or tau pathology imaging probe) and agrochemical development due to its bioisosteric resemblance to indole and benzofuran systems .
Properties
Molecular Formula |
C8H6FNS |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-fluoro-1-benzothiophen-2-amine |
InChI |
InChI=1S/C8H6FNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2 |
InChI Key |
XFCIVQJMMQCVPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Transition-Metal-Free One-Pot Synthesis
A notable method for synthesizing benzo[b]thiophene derivatives, including 5-fluoro-substituted analogs, is a transition-metal-free one-pot process conducted at room temperature. This method is advantageous due to mild reaction conditions, high efficiency, and broad substrate scope.
-
- Starting materials: Aromatic substituted methanethiols and nitrile-containing substrates.
- Base: Cesium carbonate (Cs2CO3) used in excess (3 equiv.).
- Reaction: Nucleophilic aromatic substitution followed by intramolecular cyclization.
- Outcome: Formation of regioselective five-membered benzo[b]thiophene rings.
- Yields: Good to excellent isolated yields (specific yields for fluorine-substituted derivatives reported in the range of 70-90%).
-
- Initial nucleophilic aromatic substitution forms an intermediate.
- In the presence of Cs2CO3, a carbanion attacks the nitrile group, leading to cyclization and imine anion formation.
- Protonation and tautomerization yield the final benzo[b]thiophen-2-amine product.
Synthesis via Halogenated Benzaldehydes and Ethyl Thioglycolate
Another well-documented route involves the condensation of halogenated benzaldehydes (such as 4-chloro-2-fluorobenzaldehyde) with ethyl thioglycolate under basic conditions.
-
- React 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in the presence of triethylamine or potassium carbonate.
- Solvent: Anhydrous DMSO or DMF.
- Temperature: Stirring at 60-80°C for 2 hours, followed by overnight reaction at room temperature.
- Workup: Precipitation by pouring into ice-water, filtration, washing, and drying.
- Purification: Recrystallization from methanol or chromatography.
-
- Moderate to high yields (typically 70-85%).
-
- This method yields ethyl 6-halogenobenzo[b]thiophene-2-carboxylates, which are key intermediates for further functionalization to amines or hydrazones.
-
- Hydrolysis of esters to carboxylic acids.
- Coupling with amines or hydrazine derivatives to form amides or hydrazones.
Electrophilic Cyclization of Alkynyl Thioanisoles
Electrophilic cyclization is a strategic approach to construct the benzo[b]thiophene core, especially for halogen-substituted derivatives.
-
- Preparation of 2-alkynylthioanisole intermediates via Sonogashira coupling of 2-iodothioanisole with terminal alkynes.
- Cyclization using electrophilic halogen sources such as I2, ICl, Br2, or N-bromosuccinimide (NBS).
- Green chemistry variant: Use of sodium halides (NaCl, NaBr) with copper sulfate in ethanol for halocyclization.
-
- High regioselectivity.
- Environmentally benign conditions.
- Good to excellent yields (up to 90% for chloro and bromo derivatives).
-
- Some substrates with sensitive functional groups (e.g., propargyl alcohols) may give lower yields or unstable products.
Amidation and Hydrazone Formation from Benzo[b]thiophene-2-carboxylic Acids
For preparing 5-fluorobenzo[b]thiophen-2-amine derivatives, the carboxylic acid intermediates are often converted into amides or hydrazones.
-
- React benzo[b]thiophene-2-carboxylic acid with amines such as 6-fluorobenzo[d]thiazol-2-amine.
- Coupling reagents: EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine).
- Solvent: Dichloromethane (CH2Cl2).
- Conditions: Stirring overnight at room temperature.
- Purification: Washing with acid, water, brine, drying, and chromatography.
-
- Moderate yields (~40-60%) for amide products.
-
- Conversion of carboxylic acids to tert-butyl carbazate derivatives followed by reaction with substituted benzaldehydes.
- Acid deprotection with trifluoroacetic acid (TFA) followed by condensation to form hydrazones.
-
- NMR (1H, 13C), HPLC purity (>98%), and mass spectrometry confirm structure and purity.
Data Table: Summary of Preparation Methods for this compound
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Transition-metal-free one-pot | Aromatic methanethiol, nitrile substrates | Cs2CO3, room temp | 70-90 | Mild, efficient, regioselective |
| Halogenated benzaldehyde condensation | 4-chloro-2-fluorobenzaldehyde, ethyl thioglycolate | Triethylamine or K2CO3, DMSO/DMF, 60-80°C | 70-85 | Intermediate esters for further derivatization |
| Electrophilic cyclization | 2-alkynylthioanisole | I2, Br2, NBS, or NaX/CuSO4 in EtOH | 77-92 | Green chemistry option, regioselective |
| Amidation/hydrazone formation | Benzo[b]thiophene-2-carboxylic acid, amines | EDC·HCl, DMAP, CH2Cl2, rt | 40-60 | For functionalized amine derivatives |
Chemical Reactions Analysis
Types of Reactions
5-Fluorobenzo[b]thiophen-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
5-Fluorobenzo[b]thiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Fluorobenzo[b]thiophen-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The fluorine atom may enhance the compound’s binding affinity and selectivity for specific targets, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
The position and nature of substituents significantly influence the pharmacological and physicochemical properties of benzo[b]thiophen-2-amine derivatives. Below is a comparative analysis with key analogs:
Key Findings :
- Fluorine vs. Trifluoromethyl : The CF3 group in 6-(trifluoromethyl) derivatives increases lipophilicity (logP ≈ 3.5 vs. 2.1 for 5-Fluoro) but may reduce solubility, limiting bioavailability .
- Halogen Effects : Bromine at C7 (7-Bromo analog) enhances electrophilicity, favoring covalent interactions with cysteine residues in enzymes, whereas fluorine at C5 improves metabolic stability via C-F bond strength .
- Heterocycle Variations : Replacing benzo[b]thiophene with thiazole (e.g., 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine) alters electron distribution, affecting binding to kinase ATP pockets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Fluorobenzo[b]thiophen-2-amine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves fluorination of precursor molecules, such as benzo[b]thiophen-2-amine derivatives, using fluorinating agents like Selectfluor. Key parameters include temperature (maintained at 60–80°C for nitro group reduction) and solvent choice (e.g., DMF for polar intermediates). Reaction progress should be monitored via thin-layer chromatography (TLC), and purification can be achieved via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions (e.g., fluorine at the 5-position). Mass spectrometry (MS) validates molecular weight, while UV-Vis spectroscopy assesses electronic transitions. For crystallinity analysis, X-ray diffraction (XRD) with SHELX software refines atomic coordinates .
Q. What are the solubility properties of this compound, and how do they influence solvent choice in reactions?
- Methodological Answer : The compound is hydrophobic and dissolves best in organic solvents like dichloromethane or THF. Solvent polarity must align with reaction mechanisms—e.g., non-polar solvents for Friedel-Crafts reactions, polar aprotic solvents for SNAr substitutions. Solubility tests via gradient dilution in solvents of varying polarity are recommended .
Q. How can chromatographic methods optimize the purification of this compound?
- Methodological Answer : Use silica gel column chromatography with a hexane:ethyl acetate gradient (8:2 to 6:4) for baseline separation. High-performance liquid chromatography (HPLC) with a C18 column resolves closely related impurities. Purity is quantified via integration of HPLC peaks at 254 nm .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. Exact exchange terms improve accuracy in thermochemical properties like electron affinity. Software like Gaussian or ORCA can simulate IR spectra and compare them with experimental data .
Q. What strategies resolve contradictions in biological activity data for fluorinated thiophene derivatives across studies?
- Methodological Answer : Apply statistical frameworks like the Benjamini-Hochberg procedure to control false discovery rates (FDR) in high-throughput assays. Meta-analyses should standardize activity metrics (e.g., IC50) and account for variables like cell line heterogeneity. Reproducibility requires independent validation via orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) .
Q. How do fluorination positions on the benzo[b]thiophene ring affect reactivity in nucleophilic substitution reactions?
- Methodological Answer : Fluorine at the 5-position increases ring electron deficiency, enhancing susceptibility to nucleophilic attack at the 2-amine group. Comparative studies using 5-fluoro vs. 6-fluoro isomers reveal differing kinetic rates via Hammett plots. Substituent effects are quantified using σpara values in linear free-energy relationships .
Q. What crystallographic challenges arise in determining the molecular structure of this compound, and how are they addressed?
- Methodological Answer : Fluorine’s high electron density can cause anomalous scattering in XRD. Data collection at high resolution (≤1.0 Å) and refinement with SHELXL (incorporating anisotropic displacement parameters) mitigate errors. Twinning or disorder is resolved using PLATON’s symmetry-checking tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
